molecular formula C17H19NO2 B11648994 3-(4-methylphenyl)propyl N-phenylcarbamate

3-(4-methylphenyl)propyl N-phenylcarbamate

Cat. No.: B11648994
M. Wt: 269.34 g/mol
InChI Key: YWHOZBBYLNCWHS-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)propyl N-phenylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is characterized by the presence of a phenyl group, a propyl chain, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)propyl N-phenylcarbamate typically involves the reaction of 3-(4-methylphenyl)propylamine with phenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction can be represented as follows:

3-(4-methylphenyl)propylamine+phenyl isocyanate3-(4-methylphenyl)propyl N-phenylcarbamate\text{3-(4-methylphenyl)propylamine} + \text{phenyl isocyanate} \rightarrow \text{this compound} 3-(4-methylphenyl)propylamine+phenyl isocyanate→3-(4-methylphenyl)propyl N-phenylcarbamate

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which minimizes the formation of by-products and improves the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)propyl N-phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carbamate derivatives with additional oxygen functionalities.

    Reduction: Amines and alcohols.

    Substitution: Substituted carbamates with various functional groups.

Scientific Research Applications

3-(4-methylphenyl)propyl N-phenylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.

    Industry: Used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)propyl N-phenylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to the inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Propyl N-phenylcarbamate: Lacks the 4-methylphenyl group, resulting in different chemical and biological properties.

    3-(4-chlorophenyl)propyl N-phenylcarbamate: Contains a chlorine atom instead of a methyl group, which can alter its reactivity and biological activity.

    3-(4-methylphenyl)propyl N-methylcarbamate: Has a methyl group on the nitrogen atom, affecting its chemical behavior and applications.

Uniqueness

3-(4-methylphenyl)propyl N-phenylcarbamate is unique due to the presence of both the 4-methylphenyl group and the phenylcarbamate moiety. This combination imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

3-(4-methylphenyl)propyl N-phenylcarbamate

InChI

InChI=1S/C17H19NO2/c1-14-9-11-15(12-10-14)6-5-13-20-17(19)18-16-7-3-2-4-8-16/h2-4,7-12H,5-6,13H2,1H3,(H,18,19)

InChI Key

YWHOZBBYLNCWHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCCOC(=O)NC2=CC=CC=C2

Origin of Product

United States

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